The Chemical Properties of Vinyl Disulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The Chemical Properties of Vinyl Disulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Part 1: Core Principles and Molecular Architecture of Vinyl Disulfide
Vinyl disulfide, and its derivatives, represent a unique class of organosulfur compounds characterized by the presence of a disulfide linkage directly attached to at least one vinyl group (C=C-S-S-). The simplest symmetric member of this family is divinyl disulfide, a molecule that embodies the intriguing interplay between the reactivity of a disulfide bond and the versatile chemistry of a carbon-carbon double bond. This guide provides an in-depth exploration of the chemical properties of vinyl disulfide, offering insights into its synthesis, stability, reactivity, and spectroscopic signature. For researchers in drug discovery, understanding these properties is paramount, as the vinyl disulfide motif and the broader class of disulfides offer a rich scaffold for the design of novel therapeutics, from targeted covalent inhibitors to bioreducible prodrugs.
The disulfide bond itself is a pivotal structural feature in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] Its characteristic S-S bond length of approximately 2.05 Å and a preference for a dihedral angle approaching 90° dictate its conformational behavior and reactivity.[2] The presence of adjacent vinyl groups in vinyl disulfide introduces electronic effects that modulate the properties of the disulfide linkage, influencing its susceptibility to both nucleophilic and electrophilic attack, as well as its participation in radical and pericyclic reactions.
Part 2: Synthesis and Physicochemical Characteristics
Synthetic Routes to Vinyl Disulfides
The synthesis of vinyl disulfides can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives.
2.1.1. Synthesis of Symmetrical Vinyl Disulfides:
Divinyl disulfide can be prepared through several routes. A classical method involves the reaction of acetylene with hydrogen sulfide.[3] Another laboratory-scale synthesis involves the treatment of bis(2-chloroethyl)sulfide with a base such as sodium ethoxide.[3]
2.1.2. Synthesis of Unsymmetrical Vinyl Disulfides:
The preparation of unsymmetrical vinyl disulfides, which are often of greater interest in medicinal chemistry due to the potential for introducing diverse functionalities, has been the subject of more recent research. Convenient and efficient methods have been developed that allow for the synthesis of these compounds under mild conditions with moderate to high yields.[4] These methods often involve the reaction of a vinyl-sulfur containing precursor with a thiol or a thiotosylate, enabling the incorporation of various functional groups such as hydroxyl, carboxyl, and amino moieties.[4]
Physicochemical Properties of Divinyl Disulfide
Divinyl disulfide is a colorless liquid with a faint odor.[3] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 627-51-0 | [3] |
| Molecular Formula | C4H6S2 | [5] |
| Molecular Weight | 118.22 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Density | 0.9098 g/cm³ (at 20 °C) | [3] |
| Melting Point | - | - |
| Boiling Point | 84 °C (183 °F; 357 K) | [3] |
| Solubility in water | 634.5 mg/L (estimated) | [6] |
Part 3: Spectroscopic and Chromatographic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy: The proton NMR spectrum of divinyl disulfide is expected to show signals in the vinyl region (typically 5-7 ppm). The protons on the double bond will exhibit complex splitting patterns due to geminal, cis, and trans couplings.
3.1.2. ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the sp² hybridized carbons of the vinyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the attached sulfur atom. The presence of a disulfide bond can be diagnostic in the ¹³C NMR spectra of cysteine-containing peptides, suggesting its utility in characterizing vinyl disulfides.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of divinyl disulfide would be characterized by absorption bands corresponding to:
-
C-H stretching of the vinyl group (~3000-3100 cm⁻¹)
-
C=C stretching (~1600-1650 cm⁻¹)
-
C-S stretching (typically weak, in the fingerprint region)
-
S-S stretching (also weak and in the fingerprint region, ~400-500 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of vinyl disulfides and for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of divinyl disulfide is available in the NIST database.[5] The fragmentation of disulfides upon electron impact can be complex and may involve skeletal rearrangements.[9] In the context of larger molecules, such as disulfide-linked peptides, techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are employed to elucidate the disulfide bond connectivity.[10][11]
Gas Chromatography (GC)
Gas chromatography can be utilized for the separation and analysis of volatile vinyl disulfides. The retention time of divinyl disulfide would be dependent on the column stationary phase and temperature program. The NIST Chemistry WebBook indicates the availability of gas chromatography data for divinyl disulfide.[5]
Part 4: Reactivity Profile and Mechanistic Pathways
The chemical reactivity of vinyl disulfide is a rich tapestry woven from the individual reactivities of the disulfide bond and the vinyl groups, as well as their synergistic interactions.
Thermal Stability and Rearrangements
Divinyl disulfides can undergo thermal rearrangements. For instance, certain derivatives have been shown to rearrange to bisdithio esters, which can then be converted to thiophene derivatives upon heating.[12] This highlights a potential pathway for the thermal decomposition of these compounds and a synthetic route to heterocyclic systems.
Cycloaddition Reactions
The vinyl groups in vinyl disulfide can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[13][14] The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups.[6] The disulfide moiety's electronic influence on the vinyl group will therefore play a crucial role in its efficacy as a dienophile.
Caption: Figure 1. Diels-Alder reaction of a diene with vinyl disulfide.
Reactions with Nucleophiles and Electrophiles
The disulfide bond is susceptible to cleavage by nucleophiles, while the vinyl groups can undergo electrophilic addition.
4.3.1. Nucleophilic Attack on the Sulfur-Sulfur Bond: The S-S bond in disulfides is known to react with a variety of nucleophiles.[15] Thiol-disulfide exchange, a common reaction in biological systems, involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1] This reactivity is fundamental to the role of disulfides in redox processes.
Caption: Figure 2. Thiol-disulfide exchange with vinyl disulfide.
4.3.2. Electrophilic Addition to the Vinyl Groups: The carbon-carbon double bonds of the vinyl groups can undergo electrophilic addition reactions, similar to other alkenes. The regioselectivity of such additions would be influenced by the electronic effects of the disulfide group.
Radical Reactions
The relatively weak S-S bond in disulfides can undergo homolytic cleavage to form thiyl radicals. These radicals can participate in a variety of subsequent reactions.
Part 5: Implications and Applications in Drug Discovery and Development
The unique chemical properties of vinyl disulfides make them an attractive scaffold for the design of novel therapeutic agents.
Vinyl Disulfides as Bioactive Scaffolds
Derivatives of vinyl disulfide have shown promise as bioactive molecules. For example, unsymmetrical monoterpenylhetaryl disulfides have demonstrated antioxidant, antimicrobial, and antiviral activities.[10] Diallyl disulfide, a related compound found in garlic, is known for its wide range of biological functions, including anti-inflammatory and anticancer effects.[16] This suggests that the vinyl disulfide core can be a valuable starting point for the development of new drugs.
Vinyl Disulfide Derivatives as Potential Enzyme Inhibitors
The vinyl group in vinyl disulfide can act as a Michael acceptor, making it a potential candidate for targeted covalent inhibition of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[17] This is analogous to the well-established use of vinyl sulfones as mechanism-based cysteine protease inhibitors.[18] The reaction would involve the nucleophilic attack of the cysteine thiol on the β-carbon of the vinyl group, leading to the formation of a stable covalent bond.
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